molecular formula C12H15BrO2 B8149107 (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol

(1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol

Cat. No.: B8149107
M. Wt: 271.15 g/mol
InChI Key: MFQQOTFVUXUFNV-UHFFFAOYSA-N
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Description

(1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 3-bromo-4-methylphenoxy substituent

Properties

IUPAC Name

[1-[(3-bromo-4-methylphenoxy)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9-2-3-10(6-11(9)13)15-8-12(7-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQQOTFVUXUFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2(CC2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylphenol with cyclopropylmethanol in the presence of a base such as sodium hydride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the cyclopropylmethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)aldehyde or (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-((4-Methylphenoxy)methyl)cyclopropyl)methanol.

    Substitution: Formation of (1-((3-Azido-4-methylphenoxy)methyl)cyclopropyl)methanol or (1-((3-Mercapto-4-methylphenoxy)methyl)cyclopropyl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromine atom can be used for radiolabeling, enabling the tracking of the compound in biological systems.

Medicine

In medicine, (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-((3-Chloro-4-methylphenoxy)methyl)cyclopropyl)methanol
  • (1-((3-Fluoro-4-methylphenoxy)methyl)cyclopropyl)methanol
  • (1-((3-Iodo-4-methylphenoxy)methyl)cyclopropyl)methanol

Uniqueness

(1-((3-Bromo-4-methylphenoxy)methyl)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in various research and industrial applications.

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